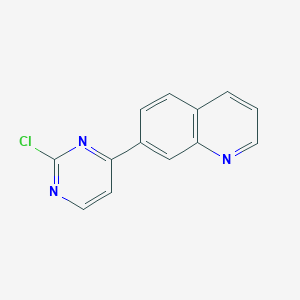
7-(2-Chloropyrimidin-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chloropyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of quinoline and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of both quinoline and pyrimidine moieties endows it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chloropyrimidin-4-yl)quinoline typically involves the condensation of 2-chloropyrimidine with a suitable quinoline derivative. One common method is the reaction of 2-chloropyrimidine with 7-chloroquinoline under basic conditions, often using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-(2-Chloropyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Fused ring systems with enhanced biological activity .
Aplicaciones Científicas De Investigación
7-(2-Chloropyrimidin-4-yl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimalarial, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 7-(2-Chloropyrimidin-4-yl)quinoline varies depending on its application:
Anticancer Activity: It may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through specific molecular targets.
Antimalarial Activity: The compound can inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Comparación Con Compuestos Similares
7-Chloroquinoline: Shares the quinoline moiety but lacks the pyrimidine ring, resulting in different biological activities.
2-Chloropyrimidine: Contains the pyrimidine ring but lacks the quinoline moiety, leading to distinct chemical properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline moiety, offering unique pharmacological profiles.
Uniqueness: 7-(2-Chloropyrimidin-4-yl)quinoline is unique due to the combination of quinoline and pyrimidine rings, which provides a versatile scaffold for the development of new drugs and materials. Its dual functionality allows for diverse chemical modifications and a broad range of biological activities .
Propiedades
Fórmula molecular |
C13H8ClN3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
7-(2-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-7-5-11(17-13)10-4-3-9-2-1-6-15-12(9)8-10/h1-8H |
Clave InChI |
OADGZZXZUOBSDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C3=NC(=NC=C3)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















